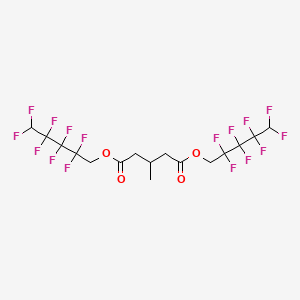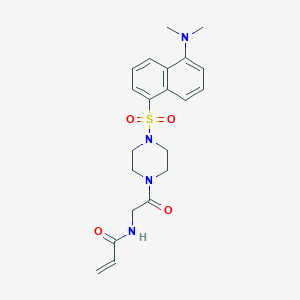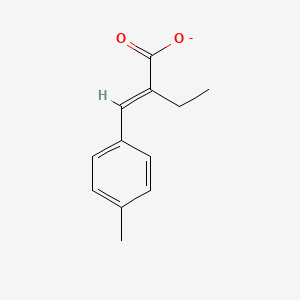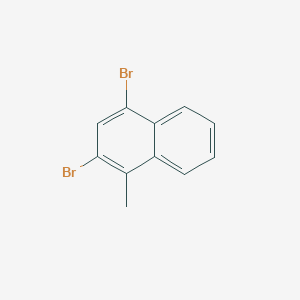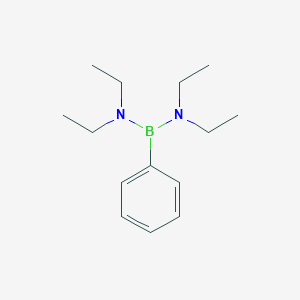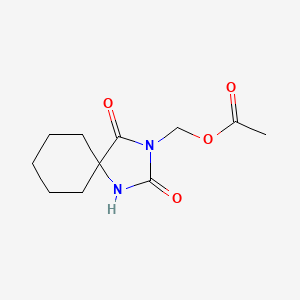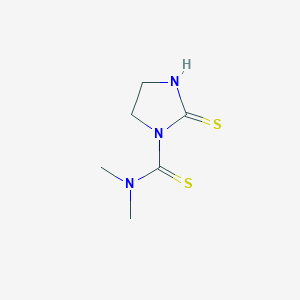![molecular formula C18H11N3 B14752021 13H-Benz[6,7]indolo[2,3-b]quinoxaline CAS No. 239-89-4](/img/structure/B14752021.png)
13H-Benz[6,7]indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13H-Benz[6,7]indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse applications. This compound is part of the indoloquinoxaline family, known for its potential in various scientific fields, including materials science, medicinal chemistry, and energy storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz[6,7]indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation, achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient catalytic processes, such as transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization, are likely employed .
Analyse Chemischer Reaktionen
Types of Reactions: 13H-Benz[6,7]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, sulfonyl chlorides, and alkylating agents are typical reagents.
Major Products: The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit enhanced biological or material properties .
Wissenschaftliche Forschungsanwendungen
13H-Benz[6,7]indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 13H-Benz[6,7]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound’s antiviral properties are linked to its inhibition of viral enzymes and interference with viral replication .
Vergleich Mit ähnlichen Verbindungen
Indolo[2,3-b]quinoxaline: Shares a similar core structure but may have different substituents affecting its properties.
Indeno[1,2-b]quinoxaline: Another related compound with distinct electronic and steric characteristics.
Uniqueness: 13H-Benz[6,7]indolo[2,3-b]quinoxaline stands out due to its high stability, low reduction potential, and high solubility, making it particularly suitable for applications in nonaqueous redox flow batteries . Its diverse reactivity and potential for functionalization further enhance its versatility in various scientific fields .
Eigenschaften
CAS-Nummer |
239-89-4 |
|---|---|
Molekularformel |
C18H11N3 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
3,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C18H11N3/c1-2-6-12-11(5-1)9-10-13-16(12)21-18-17(13)19-14-7-3-4-8-15(14)20-18/h1-10H,(H,20,21) |
InChI-Schlüssel |
VXVBPEKZFNJHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=NC5=CC=CC=C5N=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


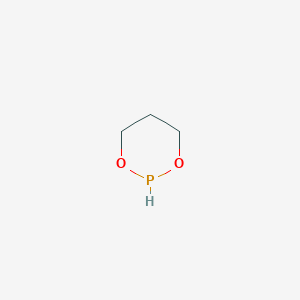
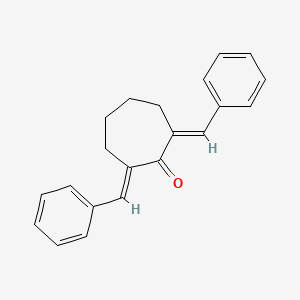
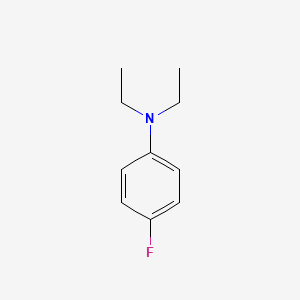
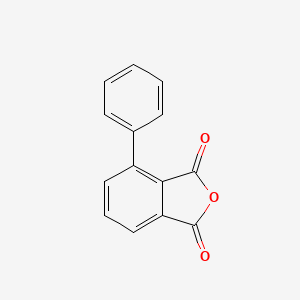
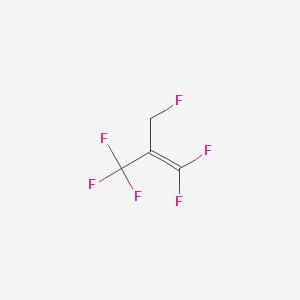
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
